Pimelic diphenylamide 106 is a synthetic compound that functions as a slow, tight-binding inhibitor of class I histone deacetylases (HDACs). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Friedreich's ataxia and Huntington's disease. Unlike other HDAC inhibitors, pimelic diphenylamide 106 demonstrates a unique binding profile, progressively inhibiting HDAC activity over time.
Pimelic diphenylamide 106 was first described in the literature in 2008, where it was characterized as an effective inhibitor of class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3 while exhibiting minimal activity against class II HDACs . The compound is commercially available through various biochemical suppliers, including Bertin Technologies and Sigma-Aldrich .
Pimelic diphenylamide 106 is classified under the category of small molecule inhibitors, specifically targeting zinc-dependent histone deacetylases. It is part of a broader class of compounds known for their roles in epigenetic regulation and potential therapeutic applications in oncology and neurology .
The synthesis of pimelic diphenylamide 106 involves multi-step organic reactions typically starting from commercially available precursors. The detailed synthetic route includes the formation of the benzamide structure followed by the introduction of the pimelic acid moiety. Specific methods may vary among different laboratories but generally follow established protocols for amide bond formation.
The synthesis can be optimized through various techniques such as:
The molecular formula of pimelic diphenylamide 106 is CHNO. The compound features a central benzamide structure with a pimelic acid derivative, which contributes to its biological activity.
Pimelic diphenylamide 106 predominantly participates in reversible binding reactions with class I HDACs. The mechanism involves the coordination of the zinc ion present in the active site of these enzymes.
Pimelic diphenylamide 106 inhibits histone deacetylases by binding to their active sites, preventing substrate access and thereby inhibiting deacetylation processes essential for gene expression regulation.
The compound's mechanism can be described as follows:
Pimelic diphenylamide 106 has significant implications in scientific research, particularly in:
The Pimelic Diphenylamide 106 analog (IUPAC name: N1-(2-aminophenyl)-N7-(4-methylphenyl)heptanediamide) is a benzamide-class epigenetic modulator derived from the parent compound Pimelic Diphenylamide 106. Its molecular formula is C21H27N3O2, with a molecular weight of 353.46 g/mol [5] [7]. The structure features:
The canonical SMILES representation is:O=C(NC1=CC=CC=C1N)CCCCCCC(NC2=CC=C(C)C=C2)=O
[5] [7]This architecture preserves the zinc-binding pharmacophore essential for HDAC inhibition while introducing steric and electronic modifications.
Table 1: Atomic Composition of Pimelic Diphenylamide 106 Analog
Element | Count | Molecular Contribution |
---|---|---|
Carbon (C) | 21 | 71.36% of molecular weight |
Hydrogen (H) | 27 | 7.64% |
Nitrogen (N) | 3 | 11.88% |
Oxygen (O) | 2 | 9.05% |
The analog differs from the parent compound Pimelic Diphenylamide 106 (Molecular formula: C20H25N3O2, MW: 339.43 g/mol) through a methyl group addition on the terminal phenyl ring [1] [5] [7]. Key structural comparisons include:
Crystallographic data remains limited for both compounds, but molecular modeling suggests the methyl group alters van der Waals interactions with HDAC3’s Phe-199 and Phe-200 residues in the cap-binding region [3] [8]. Unlike the parent compound—a confirmed class I HDAC inhibitor—the analog’s biological activity remains uncharacterized [5].
Table 2: Structural Comparison with Parent Compound
Structural Feature | Pimelic Diphenylamide 106 | Pimelic Diphenylamide 106 Analog |
---|---|---|
Molecular Formula | C20H25N3O2 | C21H27N3O2 |
Molecular Weight | 339.43 g/mol | 353.46 g/mol |
Terminal Aromatic Ring | Phenyl | 4-Methylphenyl |
HDAC Inhibition Activity | Confirmed (Class I-specific) | Unknown |
Zinc-Binding Group | Identical ortho-aminophenyl | Identical ortho-aminophenyl |
While direct activity data for the analog is unavailable, SAR principles from the parent compound provide mechanistic insights:
Table 3: Structure-Activity Relationship Drivers
Structural Element | Functional Role | Impact on HDAC Inhibition |
---|---|---|
ortho-Aminophenyl group | Chelates catalytic zinc ion | Essential for catalytic inhibition; removal abrogates activity |
Heptanedioic acid spacer | Positions zinc-binding group in catalytic pocket | 7-carbon optimal; ±1 carbon reduces potency 2–10 fold |
Aromatic cap group | Binds surface pockets near HDAC active site | Hydrophobic groups (e.g., methyl) enhance selectivity for HDAC3 |
Solubility: The analog exhibits high DMSO solubility (≥30 mg/mL or 84.88 mM), comparable to the parent compound’s solubility in DMSO (≥15–125 mg/mL) [5] [6]. Both show negligible water solubility (<0.1 mg/mL), attributable to their hydrophobic aromatic domains and amide-dominated H-bonding networks [5] [7].
Stability:
Crystallography: No single-crystal X-ray diffraction data exists for the analog. The parent compound’s flexible aliphatic chain impedes crystallization, necessitating computational models for conformational analysis [3] [5]. Molecular dynamics simulations predict:
Spectroscopic Properties:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9